

An In-Depth Technical Guide to the Spectral Data Analysis of Homogeraniol

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Compound of Interest

Compound Name: Homogeraniol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data of **Homogeraniol**, a significant acyclic monoterpene alcohol. The document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Homogeraniol**, offering detailed experimental protocols and data interpretation. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, organic synthesis, and drug development.

Introduction to Homogeraniol

Homogeraniol, systematically named (E)-4,8-dimethyl-3,7-nonadien-1-ol, is an organic compound with the chemical formula $C_{11}H_{20}O$.^[1] It is a homolog of geraniol, featuring an additional methylene group in its carbon chain. This structural modification influences its chemical and physical properties, making its spectral characterization crucial for its identification and utilization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ^1H NMR spectrum of **Homogeraniol** provides information on the number of different types of protons and their neighboring environments. The spectrum was recorded in deuterated chloroform (CDCl_3).^[2]

Table 1: ^1H NMR Spectral Data of **Homogeraniol**^[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.60	s	3H	CH_3 at C-4
1.64	s	3H	CH_3
1.68	s	3H	CH_3 at C-4
1.95–2.15	s	4H	CH_2CH_2
2.30	m	2H	$\text{CH}_2\text{CH}_2\text{OH}$
3.60	t, $J = 7\text{ Hz}$	2H	CH_2OH
4.95–5.25	m	2H	vinyl H

s = singlet, t = triplet, m = multiplet

^{13}C NMR Spectral Data

As of the latest data available, a publicly accessible, experimentally verified ^{13}C NMR spectrum specifically for **Homogeraniol** ((E)-4,8-dimethyl-3,7-nonadien-1-ol) is not readily available in common spectral databases. However, based on the known structure and ^{13}C NMR data of its close structural isomer, 4,8-dimethyl-3,7-nonadien-2-ol, and general principles of ^{13}C NMR spectroscopy, a predicted spectrum can be inferred. The presence of eleven carbon atoms in **Homogeraniol** will result in eleven distinct signals in its proton-decoupled ^{13}C NMR spectrum, assuming no accidental chemical shift equivalence.

Table 2: Predicted ^{13}C NMR Chemical Shift Ranges for **Homogeraniol**

Carbon Atom	Predicted Chemical Shift (δ) ppm
C1 (-CH ₂ OH)	60-65
C2 (-CH ₂ -)	30-35
C3 (=CH-)	120-125
C4 (=C(CH ₃)-)	135-140
C5 (-CH ₂ -)	35-40
C6 (-CH ₂ -)	25-30
C7 (=CH-)	123-128
C8 (=C(CH ₃) ₂)	130-135
C9 (-CH ₃)	15-20
C10 (-CH ₃)	15-20
C11 (-CH ₃)	20-25

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Homogeraniol** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

- Spectrometer: 300-500 MHz
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds

- Spectral Width: 0-12 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 75-125 MHz
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **Homogeraniol** was recorded as a neat liquid film.[\[2\]](#)

Table 3: IR Spectral Data of **Homogeraniol**[\[2\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment
3330	Strong, broad	O-H stretch (alcohol)
2960 (sh)	Strong	C-H stretch (alkane)
2920	Strong	C-H stretch (alkane)
1448	Medium	C-H bend (alkane)
1435 (sh, m)	Medium	C-H bend (alkane)
1374 (m)	Medium	C-H bend (alkane)
1045 (s)	Strong	C-O stretch (primary alcohol)

s = strong, m = medium, sh = shoulder

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of pure **Homogeraniol** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Scan Range: 4000-400 cm^{-1}
- Number of Scans: 16-32
- Resolution: 4 cm^{-1}

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

An experimental mass spectrum specifically for **Homogeraniol** is not readily available in public databases. However, the expected molecular ion peak and fragmentation pattern can be predicted based on its structure and the known fragmentation of similar acyclic monoterpene alcohols. The molecular weight of **Homogeraniol** is 168.28 g/mol .[\[1\]](#)

Table 4: Predicted Key Fragments in the Mass Spectrum of **Homogeraniol**

m/z	Proposed Fragment Ion	Possible Fragmentation Pathway
168	$[C_{11}H_{20}O]^+$	Molecular Ion (M^+)
150	$[C_{11}H_{18}]^+$	Loss of H_2O ($M^+ - 18$)
121	$[C_9H_{13}]^+$	Loss of H_2O and subsequent loss of C_2H_5
95	$[C_7H_{11}]^+$	Allylic cleavage
69	$[C_5H_9]^+$	Allylic cleavage
41	$[C_3H_5]^+$	Allylic cleavage

Experimental Protocol for Mass Spectrometry

Sample Introduction (for a volatile liquid like **Homogeraniol**):

- Direct Injection: Inject a small amount of the pure liquid sample directly into the ion source using a heated probe.
- Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

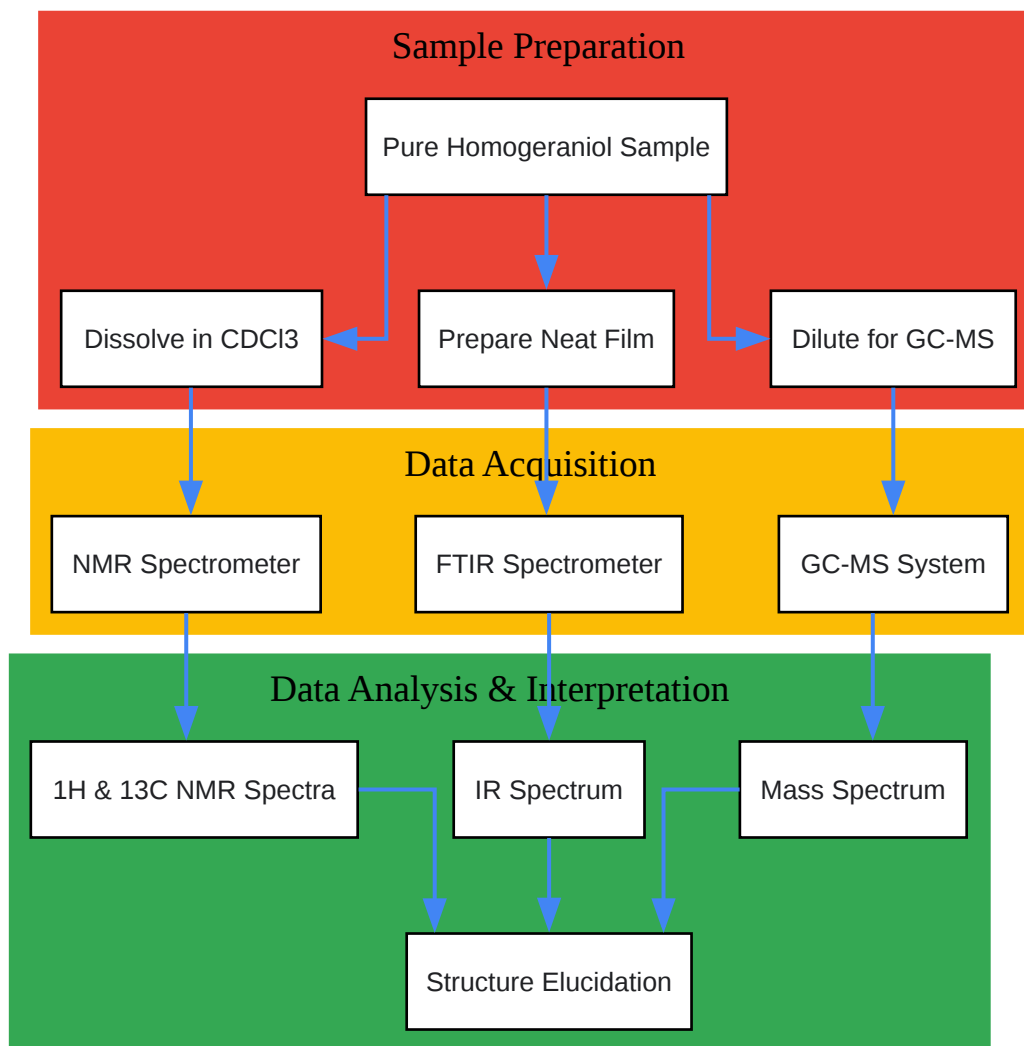
Instrument Parameters (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 30-300

Visualizations

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **Homogeraniol**.

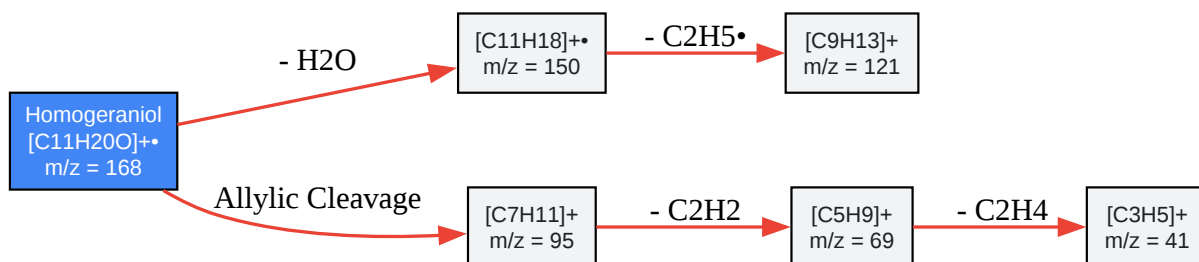


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Caption: General workflow for spectral data analysis of **Homogeraniol**.

Predicted Mass Spectral Fragmentation of Homogeraniol

This diagram illustrates the predicted primary fragmentation pathways of **Homogeraniol** under electron ionization.



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